2-Methoxy-6-methylpyridin-3-ol

Descripción

BenchChem offers high-quality 2-Methoxy-6-methylpyridin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-6-methylpyridin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

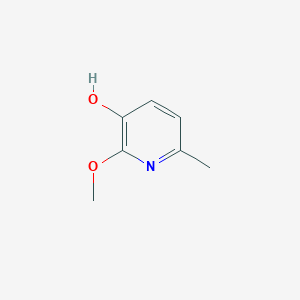

Structure

3D Structure

Propiedades

IUPAC Name |

2-methoxy-6-methylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-5-3-4-6(9)7(8-5)10-2/h3-4,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKEZNAQBVVVMTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Methoxy-6-methylpyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Pyridine Intermediate

2-Methoxy-6-methylpyridin-3-ol is a substituted pyridine derivative that holds significant potential as a versatile intermediate in medicinal chemistry and agrochemical synthesis. Its unique arrangement of a hydroxyl group, a methoxy group, and a methyl group on the pyridine scaffold provides multiple reaction sites and modulates the electronic properties of the ring, making it a valuable building block for more complex molecules.[1] Due to its unique chemical structure, this compound can serve as a raw material for a wide array of organic syntheses, including the development of drugs with specific pharmacological effects and pesticides with specialized insecticidal or herbicidal properties.[1]

Understanding the fundamental physicochemical properties of this molecule is not merely an academic exercise; it is a critical prerequisite for its effective application. For the drug development professional, properties such as solubility and pKa dictate formulation strategies, predict bioavailability, and inform the design of analogues with improved ADME (absorption, distribution, metabolism, and excretion) profiles. For the synthetic chemist, knowledge of melting point, boiling point, and spectral characteristics is essential for reaction monitoring, purification, and structural confirmation.

This guide provides an in-depth analysis of the core physicochemical properties of 2-Methoxy-6-methylpyridin-3-ol. It moves beyond a simple recitation of data to explain the causality behind these properties and details the rigorous experimental protocols required for their determination, ensuring both scientific integrity and practical applicability.

Chemical Identity and Molecular Architecture

The foundation of any physicochemical analysis begins with a precise understanding of the molecule's identity and structure.

-

Chemical Name: 2-Methoxy-6-methylpyridin-3-ol

-

Synonyms: 2-Methoxy-3-hydroxy-6-methylpyridine

-

CAS Number: 289688-87-5[1]

-

Molecular Formula: C₇H₉NO₂

-

Molecular Weight: 139.15 g/mol

The molecule's architecture, featuring a pyridine ring substituted with electron-donating (methoxy, methyl) and hydrogen-bonding (hydroxyl) groups, is central to its chemical behavior.

Caption: 2D structure of 2-Methoxy-6-methylpyridin-3-ol.

Core Physicochemical Data Summary

While comprehensive experimental data for this specific molecule is not widely published, the following table summarizes key predicted and observed properties for structurally related compounds, providing a scientifically grounded estimation. The subsequent sections detail the methodologies for determining these values empirically.

| Property | Value / Range | Significance in Research & Development |

| Melting Point | Solid at room temperature; likely >100 °C | Key indicator of purity; essential for handling and formulation.[2] |

| Boiling Point | Estimated >250 °C | Important for purification by distillation and assessing thermal stability. |

| Aqueous Solubility | Sparingly soluble | Affects bioavailability and dictates solvent choice for assays and formulations. The hydroxyl and pyridine nitrogen offer some polarity. |

| pKa (acidic - OH) | Estimated 8-10 | Determines the ionization state of the hydroxyl group. Critical for understanding pH-dependent solubility and receptor interactions. |

| pKa (basic - N) | Estimated 3-5 | Determines the ionization state of the pyridine nitrogen. Governs salt formation potential and behavior in acidic environments (e.g., the stomach). |

| LogP (Octanol/Water) | Estimated 1.0 - 2.0 | A measure of lipophilicity. Key predictor of membrane permeability, protein binding, and overall ADME properties. |

Experimental Protocols for Physicochemical Characterization

The trustworthiness of any compound's data sheet rests upon the validity of the experimental methods used. The following protocols are standard in the pharmaceutical and chemical industries.

Melting Point Determination via the Capillary Method

Expertise & Experience: The melting point is not a single temperature but a range. A narrow range (e.g., < 2°C) is a strong indicator of high purity, whereas impurities depress and broaden the melting range.[2][3][4] The choice to heat slowly near the anticipated melting point is crucial; rapid heating causes a lag between the thermometer reading and the actual sample temperature, leading to erroneously high and broad ranges.[3]

Detailed Protocol:

-

Sample Preparation: A small, completely dry sample of 2-Methoxy-6-methylpyridin-3-ol is finely crushed into a powder.[5]

-

Capillary Loading: The open end of a capillary tube is tapped into the powder. The tube is inverted and tapped gently on a hard surface to pack 2-3 mm of the sample into the sealed bottom.[3]

-

Initial Fast Run: The sample is placed in a melting point apparatus (e.g., Mel-Temp or Thiele tube) and heated rapidly (5-10 °C/min) to get an approximate melting temperature.[3]

-

Cooling and Second Run: The apparatus is allowed to cool to at least 20 °C below the approximate melting point.[3]

-

Accurate Determination: A fresh sample is heated. The rate of heating is slowed to 1-2 °C/min as the temperature approaches the expected melting point.

-

Data Recording: Two temperatures are recorded:

-

Reporting: The melting point is reported as the range T1-T2.

Sources

2-Methoxy-6-methylpyridin-3-ol CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Methoxy-6-methylpyridin-3-ol, a heterocyclic compound with significant potential in medicinal chemistry and organic synthesis. We will delve into its chemical properties, a plausible synthetic pathway, and its emerging applications, offering field-proven insights for professionals in drug development and scientific research.

Core Chemical Properties and Data

2-Methoxy-6-methylpyridin-3-ol is a substituted pyridine derivative. The presence of a hydroxyl, a methoxy, and a methyl group on the pyridine ring makes it a versatile building block for creating more complex molecules.[1]

| Property | Value | Source |

| CAS Number | 289688-87-5 | [1] |

| Molecular Formula | C₇H₉NO₂ | Calculated |

| Molecular Weight | 139.15 g/mol | Calculated |

| Physical Form | Solid (predicted) | - |

| Solubility | Soluble in common organic solvents | - |

Synthesis and Mechanism

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from a suitable aminopyridine precursor.

Caption: Proposed synthesis of 2-Methoxy-6-methylpyridin-3-ol.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is based on general procedures for diazotization reactions of aromatic amines.[2][3]

Step 1: Diazotization of 2-Amino-6-methylpyridin-3-ol

-

Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-amino-6-methylpyridin-3-ol in a suitable acidic medium, such as a dilute solution of sulfuric acid, and cool the mixture to 0-5°C in an ice bath.

-

Formation of Nitrous Acid: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the stirred solution. The temperature should be strictly maintained below 5°C to prevent the decomposition of the diazonium salt. The reaction progress can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper.

-

Completion: Once the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 30 minutes to ensure the complete formation of the diazonium salt intermediate.

Step 2: Methoxylation

-

Nucleophilic Substitution: To the freshly prepared diazonium salt solution, slowly add an excess of cold methanol (CH₃OH).

-

Reaction: The mixture is then gently warmed to room temperature and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is neutralized with a suitable base, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography to yield pure 2-Methoxy-6-methylpyridin-3-ol.

Spectroscopic Characterization (Predicted)

While experimental spectroscopic data for 2-Methoxy-6-methylpyridin-3-ol is not available in the cited literature, we can predict the key features based on its structure and data from analogous compounds.

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methoxy group protons (typically around 3.8-4.0 ppm), a singlet for the methyl group protons (around 2.3-2.5 ppm), and a broad singlet for the hydroxyl proton.

-

¹³C NMR: The spectrum would display signals for the seven carbon atoms, with the carbon atoms attached to the oxygen and nitrogen atoms appearing at lower fields.

-

IR Spectroscopy: Key absorption bands would include a broad O-H stretch for the hydroxyl group (around 3200-3600 cm⁻¹), C-H stretches for the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C=C and C=N stretching vibrations for the pyridine ring (around 1400-1600 cm⁻¹), and a C-O stretching vibration for the methoxy group (around 1000-1300 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak ([M]⁺) would be observed at m/z = 139.15, corresponding to the molecular weight of the compound.

Applications in Research and Development

Substituted pyridines are a cornerstone in medicinal chemistry due to their ability to act as bioisosteres for other aromatic rings and their capacity to form key interactions with biological targets.[4] 2-Methoxy-6-methylpyridin-3-ol, with its multiple functional groups, is a valuable intermediate for the synthesis of a wide range of biologically active molecules.

Potential as a Pharmaceutical Intermediate

This compound serves as a starting material for the synthesis of more complex molecules with potential pharmacological effects.[1] The hydroxyl and methoxy groups can be further functionalized to modulate the compound's physicochemical properties, such as solubility and lipophilicity, which are crucial for drug development. The pyridine nitrogen can act as a hydrogen bond acceptor, a common feature in many drug-receptor interactions.

Role in Agrochemical Synthesis

Similar to its application in pharmaceuticals, 2-Methoxy-6-methylpyridin-3-ol can be used as a precursor for the synthesis of novel pesticides and herbicides.[1] The specific arrangement of substituents on the pyridine ring can be tailored to target specific enzymes or receptors in pests and weeds.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 2-Methoxy-6-methylpyridin-3-ol is not provided in the search results, general precautions for handling substituted pyridines should be followed. These compounds are typically irritants and may be harmful if ingested or inhaled.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this chemical.

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion

2-Methoxy-6-methylpyridin-3-ol is a chemical compound with significant untapped potential in the fields of drug discovery and agrochemical research. Its versatile structure allows for a multitude of chemical modifications, making it an attractive building block for the synthesis of novel, high-value molecules. Further research into its synthesis, characterization, and applications is warranted to fully explore its utility.

References

-

Chemistry LibreTexts. 14.4: Diazotization of Amines. (2019). Available at: [Link]

-

Organic Chemistry Portal. Diazotisation. Available at: [Link]

-

ResearchGate. Diverse Pharmacological Potential of Various Substituted Pyrimidine Derivatives | Request PDF. Available at: [Link]

Sources

Hydrogen Bonding Dynamics of 2-Methoxy-6-methylpyridin-3-ol: Structural Determinants and Pharmacological Implications

Topic: Hydrogen bonding potential of 2-Methoxy-6-methylpyridin-3-ol Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

The molecule 2-Methoxy-6-methylpyridin-3-ol represents a sophisticated case study in non-covalent interaction dynamics, specifically serving as a model for intramolecular hydrogen bond (IMHB) masking . For medicinal chemists and structural biologists, understanding the hydrogen bonding potential of this scaffold is critical not merely for characterization, but for predicting membrane permeability , solubility profiles , and ligand-receptor binding kinetics .

This guide dissects the competing hydrogen bonding motifs within the molecule—specifically the interplay between the 3-hydroxyl donor, the 2-methoxy acceptor, and the pyridine nitrogen. We provide a validated experimental framework to quantify these interactions and leverage them for rational drug design.

Structural & Electronic Analysis

The "Guaiacol-Pyridine" Hybrid Motif

The core of 2-Methoxy-6-methylpyridin-3-ol features a 3-hydroxy-2-methoxy substitution pattern, structurally analogous to guaiacol (2-methoxyphenol) , grafted onto a pyridine ring. This creates a unique electronic environment where the hydrogen bond donor (3-OH) is flanked by two potential acceptors:

-

The Proximal Oxygen: The ether oxygen of the 2-methoxy group.

-

The Distal Nitrogen: The pyridine ring nitrogen (N1).

However, geometric constraints dictate the dominant interaction. Unlike 2-hydroxypyridine, which tautomerizes to a pyridone, the 2-methoxy group locks the system in the pyridine form.

Intramolecular vs. Intermolecular Potential

The molecule exists in a conformational equilibrium governed by solvent polarity:

-

The "Closed" Conformer (Lipophilic): In non-polar environments (or vacuum), the hydroxyl proton forms a stable 5-membered intramolecular hydrogen bond with the methoxy oxygen (

). This "masks" the polar donor/acceptor groups, effectively reducing the Topological Polar Surface Area (TPSA) and enhancing membrane permeability. -

The "Open" Conformer (Hydrophilic): In polar protic solvents (e.g., water), the intramolecular bond is disrupted. The 3-OH group rotates to donate a hydrogen bond to the solvent, while the pyridine nitrogen (N1) and methoxy oxygen act as acceptors.

Table 1: Calculated Electronic Properties & H-Bond Donors/Acceptors

| Property | Value (Approx.) | Mechanistic Implication |

| H-Bond Donors (HBD) | 1 (3-OH) | Critical for receptor anchoring; capable of "hiding" via IMHB. |

| H-Bond Acceptors (HBA) | 3 (N1, O-Me, O-H) | N1 is the strongest intermolecular acceptor; O-Me is the primary intramolecular acceptor. |

| pKa (3-OH) | ~8.5 - 9.5 | The 6-methyl group (electron-donating) slightly destabilizes the phenoxide anion compared to unsubstituted analogs. |

| LogP (Closed) | High | IMHB reduces water desolvation penalty, increasing effective lipophilicity. |

| LogP (Open) | Low | Exposed polar groups interact strongly with bulk water. |

Thermodynamics of the Hydrogen Bond Switch

The transition between the closed and open states is the defining pharmacological feature of this scaffold. This "Molecular Chameleon" behavior allows the molecule to traverse lipid bilayers (Closed) and then bind to aqueous protein pockets (Open).

Conformational Equilibrium Diagram

The following diagram illustrates the thermodynamic switch between the "Closed" (permeable) and "Open" (soluble) states.

Caption: Thermodynamic cycle showing the reversible transition between the intramolecularly bonded 'Closed' state and the solvated 'Open' state.

Experimental Characterization Protocols

To validate the hydrogen bonding potential in your specific derivative or formulation, use the following self-validating protocols.

NMR Titration (The "Gold Standard" for IMHB)

This protocol determines the strength of the intramolecular hydrogen bond by measuring the chemical shift perturbation (

Reagents:

-

Solvent A:

(Non-polar, supports IMHB). -

Solvent B:

(Polar aprotic, disrupts IMHB). -

Analyte: 2-Methoxy-6-methylpyridin-3-ol (>98% purity).

Protocol:

-

Baseline Scan: Dissolve 5 mg of analyte in 600 µL

. Acquire-

Indicator: A sharp peak >5 ppm often indicates IMHB or strong dimerization.

-

-

Titration: Sequentially add

in 10 µL increments (up to 100 µL). -

Data Analysis: Plot

vs. mole fraction of DMSO.-

Interpretation: A small

(< 0.5 ppm) suggests a strong, "locked" intramolecular bond that resists solvent disruption. A large

-

IR Spectroscopy (Solid State vs. Solution)

FT-IR provides direct evidence of bond stiffness.

-

Free OH Stretch: Sharp band at

. -

Intramolecular H-Bond: Broadened, red-shifted band at

(less shifted than intermolecular dimers). -

Protocol: Measure the spectrum in dilute

(to prevent dimerization). If the red-shifted band persists at high dilution, the H-bond is intramolecular .

Pharmacological Implications[2]

The "Molecular Chameleon" Effect in Drug Design

The 2-methoxy-6-methylpyridin-3-ol scaffold acts as a bioisostere for catechol or salicylamide moieties but with tunable lipophilicity.

-

Permeability: The formation of the intramolecular

bond reduces the desolvation energy required to enter the lipid membrane. This effectively boosts the passive permeability ( -

Receptor Binding: Upon entering the binding pocket, the energetic cost of breaking the intramolecular bond (approx. 2-4 kcal/mol) must be compensated by the binding enthalpy.

-

Design Tip: If the target receptor requires the OH to act as a donor, ensure the receptor's acceptor is strong enough to "break open" the intramolecular lock.

-

Workflow for H-Bond Assessment

Use this logic flow to determine if this scaffold is suitable for your target.

Caption: Decision matrix for incorporating the 2-methoxy-3-hydroxypyridine scaffold into drug leads.

References

-

Intramolecular Hydrogen Bonding in Ortho-Substituted Phenols and Pyridines. Source: MDPI Molecules. URL:[Link]

-

Crystal Structure of 2-(3-methoxyphenylethynyl)-6-methylpyridine. (Structural analog demonstrating packing forces). Source: Zeitschrift für Kristallographie.[1] URL:[Link]

-

Effects of Intramolecular Hydrogen Bonds on Intermolecular Interactions. Source: Academia.edu / J. Phys. Chem. URL:[Link]

-

PubChem Compound Summary: 2-Methoxy-6-methylpyridin-3-ol. Source: National Center for Biotechnology Information. URL:[Link]

Sources

A Senior Application Scientist's Guide to the Safe Handling of 2-Methoxy-6-methylpyridin-3-ol

This document provides an in-depth technical guide for the safe handling and interpretation of the Safety Data Sheet (SDS) for 2-Methoxy-6-methylpyridin-3-ol (CAS No. 289688-87-5). It is intended for researchers, scientists, and drug development professionals who may handle this compound or similar pyridine derivatives in a laboratory setting. This guide moves beyond the standard SDS format to provide a workflow-centric approach to safety, emphasizing the causality behind protocols and ensuring a self-validating system of laboratory practice.

Section 1: Core Hazard Identification and Physicochemical Profile

Understanding the intrinsic properties of a chemical is the foundation of a robust safety protocol. 2-Methoxy-6-methylpyridin-3-ol is a substituted pyridine derivative, a class of compounds widely used as intermediates in pharmaceutical and agrochemical synthesis.[1] Its specific hazards, as identified under the Globally Harmonized System (GHS), necessitate careful handling.

Inferred GHS Classification and Hazards:

Based on data from analogous compounds, researchers should treat 2-Methoxy-6-methylpyridin-3-ol as possessing, at a minimum, the following hazards until a specific SDS is procured:

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation upon contact.[2][3]

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[2][3]

-

Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[2][3]

-

Acute Oral Toxicity (Category 4): Harmful if swallowed.[2]

It is critical to note that some related pyridine compounds are also classified as flammable liquids. Therefore, ignition sources should be rigorously controlled in the handling area.

Table 1: Physicochemical Properties of Related Pyridine Derivatives

| Property | Value (for 2-Methoxy-6-methylpyridine) | Significance & Causality for Safe Handling |

| Molecular Formula | C7H9NO | Indicates the basic composition. The presence of nitrogen and oxygen suggests potential for NOx formation during combustion. |

| Physical Form | Colorless to Yellow Liquid | The substance is a liquid at room temperature, meaning splash and vapor inhalation are primary exposure routes to control. |

| Boiling Point | 156°C[4] | A relatively high boiling point reduces the risk of generating high vapor concentrations at ambient temperatures, unlike more volatile solvents.[4] |

| Storage Temperature | Room Temperature or 2-8°C[2][5] | Conflicting data exists. Prudent practice dictates storage in a cool, dry, well-ventilated area away from heat sources.[2][5] Some suppliers recommend refrigerated storage for long-term stability.[2][5] |

Section 2: The Risk Assessment Workflow

A dynamic risk assessment is not a one-time checklist but a continuous scientific process. Before any new procedure involving this compound, researchers must systematically evaluate the risks. This workflow ensures that potential hazards are identified and mitigated before work begins.

Caption: Emergency first aid response for various exposure routes.

Spill Response Protocol

-

Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

-

Contain: If safe to do so, prevent the spill from spreading. Use a spill kit with absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels to absorb a flammable liquid.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Absorb and Clean: Wearing appropriate PPE, cover the spill with absorbent material. Once absorbed, collect the material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal. [6]5. Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

-

Dispose: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste. [6]

Section 5: Storage and Waste Disposal

Proper storage and disposal are crucial for laboratory safety and environmental protection.

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place. [2][3][6]* Store away from heat, sparks, open flames, and other ignition sources. [6]* If the compound is determined to be a flammable liquid, it must be stored in a designated flammable liquids cabinet. * Store locked up to prevent unauthorized access. [3][7] Waste Disposal:

-

All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste.

-

Dispose of contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations. [3][6]* Do not allow the product to enter drains or waterways. [2][5]

References

- Time in Lancaster County, US. Google Search. Accessed February 2026.

- Safety Data Sheet. Leyan. Accessed February 2026.

- Evaluating the efficacy and safety of 2-methoxy-6-methylpyridine: a promising topical agent for gallstone dissolution in a porcine model - PMC.

- Original Article Evaluating the efficacy and safety of 2-methoxy-6-methylpyridine: a promising topical agent for gallstone dissolution in a porcine model. American Journal of Translational Research. Accessed February 2026.

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. Accessed February 2026.

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. Accessed February 2026.

- Safety Data Sheet - Angene Chemical. Angene Chemical. Accessed February 2026.

- Aldrich M25406 - SAFETY DATA SHEET. Sigma-Aldrich. Accessed February 2026.

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. Accessed February 2026.

- Cas No. 289688-87-5 2-Methoxy-6-methylpyridin-3-ol. Arborpharm. Accessed February 2026.

- 2-Methoxy-6-methylpyridine | 63071-03-4. Sigma-Aldrich. Accessed February 2026.

Sources

Pharmacophore Modeling with 2-Methoxy-6-methylpyridin-3-ol Derivatives: A Strategic Guide to Scaffold-Hopping and Lead Identification

An In-Depth Technical Guide

A Senior Application Scientist's Perspective

In the field of computational drug discovery, our primary mandate is not merely to execute algorithms but to generate validated, high-probability hypotheses that accelerate the drug development pipeline. This guide is structured from that perspective. We will not simply list protocols; we will delve into the strategic causality behind each decision in the pharmacophore modeling workflow. The 2-Methoxy-6-methylpyridin-3-ol scaffold serves as our focal point—a privileged structure whose potential we aim to unlock through rigorous in-silico analysis. Our objective is to construct a self-validating system of protocols that you, as a fellow researcher, can adapt and deploy with confidence. Every claim and procedural step is grounded in established scientific principles, supported by authoritative references to ensure the integrity of the workflow.

Section 1: The Strategic Value of the Pyridin-3-ol Scaffold

The journey of drug discovery often begins with a promising chemical scaffold. The 2-Methoxy-6-methylpyridin-3-ol core is a noteworthy starting point. Pyridine and its derivatives are recognized as "privileged pharmacophores" in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1] Their prevalence is due to their ability to form a variety of non-covalent interactions, including hydrogen bonds and π-π stacking, which are crucial for molecular recognition at a biological target.[1][2]

Specifically, substituted pyridines are well-documented as potent enzyme inhibitors, a therapeutic strategy aimed at correcting metabolic imbalances or combating pathogens.[1][2] The pyridine ring is a common feature in many kinase inhibitors, where it often interacts with the highly conserved hinge region of the ATP-binding pocket.[3][4] Given this precedent, for the purpose of this guide, we will hypothesize that derivatives of 2-Methoxy-6-methylpyridin-3-ol are promising candidates for kinase inhibition. This provides a tangible and therapeutically relevant context for our modeling efforts.

Section 2: Pharmacophore Modeling - From Concept to Predictive Hypothesis

A pharmacophore is the essential three-dimensional arrangement of steric and electronic features required for a molecule to exert a specific biological activity.[5][6] Pharmacophore modeling is the computational process of identifying and abstracting these features into a 3D query.[7] This query then serves as a sophisticated filter for rapidly screening vast chemical libraries to find novel molecules that match the required interaction pattern, a process known as virtual screening.[6][8]

This technique is exceptionally powerful for scaffold hopping—identifying structurally diverse molecules that possess the same necessary pharmacophoric features, thereby moving away from an initial chemical series to explore new intellectual property space.[9]

There are two primary pathways to generate a pharmacophore model, the choice of which is dictated by the available data:

-

Ligand-Based Pharmacophore Modeling (LBPM): Employed when the 3D structure of the biological target is unknown, but a set of active and inactive molecules is available.[10][11] The model is built by superimposing the active compounds and extracting the chemical features they share.[11]

-

Structure-Based Pharmacophore Modeling (SBPM): Utilized when a high-resolution 3D structure of the target (e.g., from X-ray crystallography) is available.[10] The model is derived directly from the key interactions observed between the target and a bound ligand within the active site.[12]

The following diagram illustrates the initial decision-making process.

Caption: High-level workflow decision matrix.

Section 3: Ligand-Based Pharmacophore Modeling (LBPM) Workflow

This approach is indispensable when a target structure is elusive. The entire hypothesis is built upon the principle that molecules with similar activity share common binding features.

The Causality of Dataset Curation

The quality of an LBPM is fundamentally dependent on the quality of the input data. A model built from a narrow set of structurally similar actives will likely be too biased and fail to identify novel scaffolds. Conversely, a dataset lacking confirmed inactive molecules (decoys) makes it impossible to train a model that can effectively discriminate between binders and non-binders. Therefore, the dataset must be both active-rich and structurally diverse .

Experimental Protocol: Training and Test Set Preparation

This protocol ensures the creation of a robust dataset for model generation and validation.

-

Data Compilation:

-

Assemble a set of at least 20-30 known active inhibitors for your target kinase. These should ideally span several orders of magnitude in activity (e.g., IC50 values).

-

Compile a larger set of inactive or "decoy" molecules. These should be structurally similar to the actives but with no reported activity, to challenge the model's specificity.[13]

-

-

Data Curation:

-

Set Partitioning:

Experimental Protocol: Common Feature Pharmacophore Generation

This protocol uses the training set to build hypothetical models.

-

Feature Identification: For each molecule in the training set, identify potential pharmacophoric features: Hydrogen Bond Acceptors (HBA), Hydrogen Bond Donors (HBD), Hydrophobic (H), Aromatic Ring (AR), Positive/Negative Ionizable.[13]

-

Molecular Alignment & Model Generation:

-

Utilize a pharmacophore generation algorithm (e.g., HipHop in Catalyst, Phase in Maestro/Schrödinger).[3][16]

-

The software superimposes the conformations of the active molecules, searching for a 3D arrangement of features common to all of them.[11]

-

The algorithm will generate multiple hypotheses, each representing a different potential binding mode. These models are ranked based on how well they map the active molecules while excluding the inactive ones.[17]

-

The Imperative of Model Validation

A generated pharmacophore is merely a hypothesis until it is rigorously validated. Validation is a self-validating system that ensures the model has true predictive power and is not a result of random chance.[9]

Experimental Protocol: Pharmacophore Model Validation

-

Test Set Screening:

-

Use the generated pharmacophore models to screen the independent test set.

-

A good model should identify a high percentage of the test set actives (high sensitivity) and a low percentage of the inactives (high specificity).[18]

-

-

Fischer's Randomization Test:

-

This method assesses the statistical significance of the model.[9]

-

The activities of the training set molecules are shuffled randomly, and new pharmacophore hypotheses are generated. This is repeated many times (e.g., 99 times).

-

If the original, non-randomized model has a significantly better score than the models from the shuffled datasets, it indicates that the original model is robust and not due to chance correlation.

-

-

Goodness of Hit (GH) Score:

-

This metric combines sensitivity and specificity into a single score, providing a quantitative measure of model quality.[19] A GH score between 0 and 1, where >0.7 is generally considered a good model.

-

Caption: Detailed Ligand-Based Pharmacophore Modeling Workflow.

Section 4: Structure-Based Pharmacophore Modeling (SBPM) Workflow

When a target's 3D structure is available, we can bypass the uncertainty of ligand alignment and derive a pharmacophore directly from the target's binding site. This method is generally faster and often more accurate.[12]

The Advantage of Structural Data

A protein-ligand complex from the Protein Data Bank (PDB) is a physical snapshot of a successful molecular recognition event. It provides a direct map of the essential interactions—the hydrogen bonds, hydrophobic contacts, and electrostatic interactions—that constitute the pharmacophore.[8][12]

Experimental Protocol: Target Preparation and Binding Site Identification

-

Structure Acquisition and Preparation:

-

Download a relevant crystal structure (e.g., a kinase in complex with an inhibitor) from the PDB.

-

Prepare the protein structure: add hydrogens, assign correct bond orders, remove water molecules not critical for binding, and minimize the structure to relieve steric clashes.

-

-

Binding Site Definition:

-

Identify the amino acid residues that constitute the binding pocket, typically within 5-6 Å of the co-crystallized ligand.

-

Experimental Protocol: Interaction-Based Pharmacophore Generation

-

Feature Mapping:

-

Use software (e.g., LigandScout, MOE, Discovery Studio) to automatically identify the key interaction points between the ligand and the binding site residues.[10][20]

-

These interactions are directly translated into pharmacophoric features. For example, a hydrogen bond from a backbone NH to the ligand's pyridine nitrogen becomes an HBA feature. A hydrophobic interaction with a leucine side chain becomes an 'H' feature.

-

-

Exclusion Volume Creation:

-

Add exclusion volume spheres to the model. These represent regions of the binding site occupied by the protein itself. During virtual screening, any molecule that clashes with these volumes will be discarded, reducing false positives.[8]

-

Protocol: Model Refinement and Validation

Even structure-based models require validation.

-

Database Seeding: Create a test database containing the known active ligand(s) and a large set of decoy molecules.

-

Screening and Evaluation: Screen the test database with the SBPM. The model is considered valid if it can successfully retrieve the active ligand(s) with a high rank and reject the vast majority of decoys.[21] This is often quantified using an Enrichment Factor (EF) or Receiver Operating Characteristic (ROC) curve analysis.[22]

Caption: Detailed Structure-Based Pharmacophore Modeling Workflow.

Section 5: Application - Virtual Screening and Hit Identification

With a validated pharmacophore model, the next step is to use it to discover new potential inhibitors.

The Logic of Pharmacophore-Based Virtual Screening

Virtual screening is the computational equivalent of high-throughput screening. The pharmacophore model acts as a 3D query to rapidly search through databases containing millions of compounds.[7][8] Only molecules that can adopt a low-energy conformation that geometrically and chemically matches the pharmacophore features are retained as "hits."[22] This process is incredibly fast, allowing for the efficient filtering of massive chemical spaces.

Protocol: Database Screening and Hit Retrieval

-

Database Selection: Choose one or more large compound databases for screening (e.g., Enamine, ZINC, ChEMBL). Ensure the databases contain 3D conformations for each molecule.

-

Screening Execution: Run the virtual screen using the validated pharmacophore model as the query. The output will be a list of "hit" compounds that fit the model.

-

Hit Filtering: The raw hit list is often large. Filter the hits based on desirable drug-like properties (e.g., Lipinski's Rule of Five, ADMET properties) to prioritize the most promising candidates.[18]

Post-Screening Analysis: From Hits to Leads

The virtual screening hits are not yet leads. They require further computational and experimental validation.

-

Visual Inspection and Clustering: Visually inspect the top-scoring hits to ensure they make chemical sense. Cluster the hits by structural similarity to identify diverse scaffolds.

-

Molecular Docking: Dock the most promising and diverse hits into the target's binding site (if known) to refine their binding poses and estimate binding affinity.[23] This step serves as a secondary filter and helps to cross-validate the pharmacophore results.

-

Experimental Validation: The ultimate test is experimental. The top candidates from the computational workflow must be acquired or synthesized and tested in a biological assay to confirm their activity.

Section 6: Data Presentation and Visualization

Clear presentation of data is crucial for interpreting model quality.

Table 1: Hypothetical Pharmacophore Model Validation Summary

| Model ID | Method | Features (HBA, HBD, H, AR) | GH Score | ROC AUC | Enrichment Factor (Top 1%) | Comments |

| LBPM-01 | Ligand-Based | 2, 1, 1, 1 | 0.82 | 0.88 | 45.2 | Excellent discrimination. Selected for screening. |

| LBPM-02 | Ligand-Based | 1, 1, 2, 1 | 0.65 | 0.71 | 21.7 | Moderate performance; lower specificity. |

| SBPM-01 | Structure-Based | 2, 1, 2, 0 | N/A | 0.94 | 68.5 | High retrieval of actives. Selected for screening. |

Contextual Biological Pathway

To ground our work in a relevant biological context, the following diagram illustrates a simplified generic kinase signaling pathway, which is often the target of inhibitors developed from scaffolds like pyridine.

Caption: Simplified Kinase Signaling Pathway and Point of Inhibition.

Section 7: Conclusion and Future Perspectives

This guide has outlined a comprehensive and scientifically rigorous framework for applying pharmacophore modeling to the 2-Methoxy-6-methylpyridin-3-ol scaffold. By adhering to these self-validating protocols, researchers can move from a promising chemical starting point to a set of validated, diverse, and data-driven lead candidates. The strength of this approach lies in its ability to abstract complex molecular interactions into a simple, searchable query, enabling the rapid exploration of vast chemical spaces.

The future of pharmacophore modeling is becoming increasingly integrated with artificial intelligence and machine learning.[10][24] These technologies promise to enhance feature extraction, improve the accuracy of virtual screening, and even generate novel molecular structures de novo that perfectly match a pharmacophore query. By combining the robust, physics-based principles outlined here with the pattern-recognition power of modern AI, the efficiency and success rate of computational drug discovery are poised for significant advancement.

References

-

Langer, T., & Wolber, G. (2005). LigandScout: 3-D pharmacophores derived from protein-bound ligands and their use as virtual screening filters. Journal of Chemical Information and Modeling. [Link]

-

Schuster, D., & Langer, T. (2005). Pharmacophore modeling and virtual screening for rational drug design. Current Pharmaceutical Design. [Link]

-

Kaur, H., & Singh, J. (2020). Role of pyridines as enzyme inhibitors in medicinal chemistry. ResearchGate. [Link]

-

Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dovepress. [Link]

-

Starosyla, S. A., Volynets, G. P., Bdzhola, V. G., Golub, A. G., & Yarmoluk, S. M. (2014). Pharmacophore approaches in protein kinase inhibitors design. Baishideng Publishing Group. [Link]

-

Protheragen. Ligand-based Pharmacophore Modeling. Protheragen. [Link]

-

Protheragen. Structure-based Pharmacophore Modeling. Protheragen. [Link]

-

Al-Shabib, N. A., et al. (2022). Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identification of marine natural products as SARS-CoV-2 papain-like protease inhibitors. ScienceDirect. [Link]

-

Water-Based Pharmacophore Modeling in Kinase Inhibitor Design: A Case Study on Fyn and Lyn Protein Kinases. (2025). ACS Publications. [Link]

-

Genomatics. (2026). Pharmacophore Modeling and Mapping. Genomics & Informatics Lab. [Link]

-

Workflow diagram presenting the ligand based pharmacophore modeling. (n.d.). ResearchGate. [Link]

-

Pharmacophore model for type I protein kinase inhibitors. (n.d.). ResearchGate. [Link]

-

Pharmacophore Modeling in Drug Discovery and Development: An Overview. (n.d.). IntechOpen. [Link]

-

Pharmacophore modeling: advances and pitfalls. (2024). Frontiers. [Link]

-

Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. (2019). PubMed. [Link]

-

Pharmacophore modeling: advances and pitfalls. (2024). PMC. [Link]

-

3D Ligand-Based Pharmacophore Modeling. (n.d.). Bio-protocol. [Link]

-

Muhammed, M. T., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. DergiPark. [Link]

-

Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. (2023). ACS Omega. [Link]

-

Pharmacophore modeling. (2025). Fiveable. [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PMC. [Link]

-

Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2. (2009). PubMed. [Link]

-

Computational workflow for structure-based pharmacophore modelling. (n.d.). ResearchGate. [Link]

-

Receptor-based pharmacophore modeling, molecular docking, synthesis and biological evaluation of novel VEGFR-2, FGFR-1, and BRAF multi-kinase inhibitors. (2024). PMC. [Link]

-

Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. (n.d.). PMC. [Link]

-

Ligand based Pharmacophore Modeling Service. (n.d.). Creative Biolabs. [Link]

-

Structure-based pharmacophore modeling, virtual screening, and molecular dynamics simulation studies for identification of Plasmodium falciparum 5-aminolevulinate synthase inhibitors. (2023). Frontiers. [Link]

-

A Recent Update on Pyridine Derivatives as a Potential Lead for Diabetes Mellitus. (n.d.). Bentham Science. [Link]

-

Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. (2021). Hilaris. [Link]

-

Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. (2022). ACS Publications. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wjgnet.com [wjgnet.com]

- 4. researchgate.net [researchgate.net]

- 5. Ligand-based Pharmacophore Modeling - Protheragen [wavefunction.protheragen.ai]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. dovepress.com [dovepress.com]

- 8. Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Drug Design by Pharmacophore and Virtual Screening Approach | MDPI [mdpi.com]

- 10. Frontiers | Pharmacophore modeling: advances and pitfalls [frontiersin.org]

- 11. creative-biolabs.com [creative-biolabs.com]

- 12. Structure-based Pharmacophore Modeling - Protheragen [wavefunction.protheragen.ai]

- 13. GIL [genomatics.net]

- 14. fiveable.me [fiveable.me]

- 15. bio-protocol.org [bio-protocol.org]

- 16. Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identification of marine natural products as SARS-CoV-2 papain-like protease inhibitors - Arabian Journal of Chemistry [arabjchem.org]

- 23. hilarispublisher.com [hilarispublisher.com]

- 24. Pharmacophore modeling: advances and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

From Plant-Derived Flavorant to Versatile Precursor: A Detailed Guide to the Synthesis of 2-Methoxy-6-methylpyridin-3-ol from Maltol

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of 2-methoxy-6-methylpyridin-3-ol, a valuable heterocyclic building block in medicinal chemistry and drug development. The protocol outlines a robust and accessible pathway commencing from the readily available, naturally derived flavorant, maltol. The synthesis proceeds through a key intermediate, 3-hydroxy-6-methyl-2-pyridinone, which is then selectively O-methylated to yield the target compound. This guide is designed to provide researchers with not only a detailed experimental procedure but also the underlying scientific rationale for key steps, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.

Introduction

Maltol (3-hydroxy-2-methyl-4-pyrone), a naturally occurring organic compound, is widely used in the food industry as a flavor enhancer.[1] Beyond its organoleptic properties, its pyranone scaffold presents a versatile starting point for the synthesis of more complex heterocyclic systems. One such valuable transformation is the conversion of the pyranone ring into a pyridinone core, a privileged structure in numerous biologically active molecules. The target molecule of this guide, 2-methoxy-6-methylpyridin-3-ol, is a functionalized pyridinol derivative with potential applications as an intermediate in the synthesis of novel pharmaceutical agents. Its structure incorporates a methoxy group and a hydroxyl group on the pyridine ring, offering multiple points for further chemical modification.

This guide details a two-step synthetic sequence to obtain 2-methoxy-6-methylpyridin-3-ol from a maltol-derived precursor. The methodology is designed to be accessible to researchers with a foundational knowledge of organic synthesis and is supported by established chemical principles and literature precedents.

Synthetic Strategy Overview

The overall synthetic pathway from a maltol-related starting material to 2-methoxy-6-methylpyridin-3-ol is depicted below. The strategy hinges on two key transformations:

-

Ring Transformation: Conversion of a 4-hydroxy-6-methyl-2H-pyran-2-one, an isomer of maltol readily prepared from dehydroacetic acid, into the corresponding 3-hydroxy-6-methyl-2-pyridinone via reaction with an ammonia source.

-

Selective O-Methylation: The selective methylation of the 3-hydroxyl group of the pyridinone intermediate to yield the final product.

Figure 1: Overall synthetic workflow.

PART 1: Synthesis of 3-Hydroxy-6-methyl-2-pyridinone

The initial step involves the synthesis of the key pyridinone intermediate. While maltol itself can be used, a more direct and well-documented route to the necessary precursor, 4-hydroxy-6-methyl-2H-pyran-2-one, starts from the commercially available dehydroacetic acid.

Protocol 1.1: Preparation of 4-Hydroxy-6-methyl-2H-pyran-2-one from Dehydroacetic Acid

This protocol is adapted from the work of de Oliveira et al. (2012).[2]

Materials:

-

Dehydroacetic acid

-

Sulfuric acid (92% aqueous solution)

-

Crushed ice

-

Beaker

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

In a suitable flask, combine dehydroacetic acid (1.0 mmol) and a 92% sulfuric acid aqueous solution (5.0 mmol).

-

Heat the mixture to 130 °C and maintain this temperature for 10 minutes.

-

While the mixture is still warm, carefully pour it into a beaker containing crushed ice.

-

A precipitate will form. Collect the solid by filtration and wash it thoroughly with cold water.

-

Dry the solid to obtain 4-hydroxy-6-methyl-2H-pyran-2-one. An expected yield of approximately 86% can be achieved.[2]

Protocol 1.2: Synthesis of 3-Hydroxy-6-methyl-2-pyridinone

This protocol describes the ring transformation of the pyranone intermediate to the desired pyridinone.[2]

Materials:

-

4-Hydroxy-6-methyl-2H-pyran-2-one

-

Ammonium hydroxide (28% aqueous solution)

-

Flask

-

Stirring apparatus

Procedure:

-

In a flask, add 4-hydroxy-6-methyl-2H-pyran-2-one (1.0 mmol).

-

Under constant stirring, add a 28% aqueous solution of ammonium hydroxide (5.0 mmol).

-

Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated by removing the excess ammonia and water under reduced pressure. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water). An expected yield of around 80% is reported for this transformation.[2]

Note on Tautomerism: 3-Hydroxy-6-methyl-2-pyridinone exists in equilibrium with its tautomer, 6-methyl-2,3-dihydroxypyridine. The pyridinone form is generally the major tautomer.

PART 2: Selective O-Methylation of 3-Hydroxy-6-methyl-2-pyridinone

The final step is the selective methylation of the 3-hydroxyl group. The choice of methylating agent and reaction conditions is crucial to favor O-methylation over potential N-methylation of the pyridinone ring. Dimethyl sulfate in the presence of a suitable base is a common and effective method for this transformation.

Protocol 2.1: Synthesis of 2-Methoxy-6-methylpyridin-3-ol

This protocol is based on general procedures for the O-methylation of hydroxypyridinones.

Materials:

-

3-Hydroxy-6-methyl-2-pyridinone

-

Dimethyl sulfate (DMS)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Acetone or N,N-dimethylformamide (DMF)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 3-hydroxy-6-methyl-2-pyridinone (1.0 mmol) in a suitable solvent such as acetone or DMF.

-

Add a slight excess of a base, such as potassium carbonate (1.2-1.5 mmol).

-

To the stirred suspension, add dimethyl sulfate (1.1 mmol) dropwise at room temperature. Caution: Dimethyl sulfate is toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-methoxy-6-methylpyridin-3-ol.

Data Presentation

Table 1: Summary of Reagents and Expected Yields

| Step | Starting Material | Key Reagents | Product | Expected Yield |

| 1.1 | Dehydroacetic acid | H₂SO₄ | 4-Hydroxy-6-methyl-2H-pyran-2-one | ~86%[2] |

| 1.2 | 4-Hydroxy-6-methyl-2H-pyran-2-one | NH₄OH | 3-Hydroxy-6-methyl-2-pyridinone | ~80%[2] |

| 2.1 | 3-Hydroxy-6-methyl-2-pyridinone | (CH₃)₂SO₄, K₂CO₃ | 2-Methoxy-6-methylpyridin-3-ol | Variable |

Experimental Workflow Visualization

Figure 2: Step-by-step experimental workflow.

Discussion and Scientific Rationale

The conversion of the 4-pyranone ring to a 2-pyridinone is a well-established transformation. The reaction with ammonia proceeds via a nucleophilic attack of ammonia on the pyranone ring, followed by ring-opening and subsequent recyclization with the elimination of a water molecule to form the more stable pyridinone ring system.

The selective O-methylation of 3-hydroxy-2-pyridinone is a critical step. 2-Pyridones are ambident nucleophiles and can undergo alkylation at either the nitrogen or the oxygen atom. The outcome of the alkylation is influenced by several factors, including the nature of the electrophile, the solvent, and the counter-ion of the pyridone salt. Generally, harder electrophiles and conditions that favor the existence of the pyridinolate oxygen as the primary nucleophile will promote O-alkylation. The use of dimethyl sulfate, a relatively hard alkylating agent, in a polar aprotic solvent like DMF or acetone with a carbonate base typically favors the desired O-methylation.

Characterization Data

For verification of the synthesized compounds, the following characterization data can be used as a reference.

3-Hydroxy-6-methyl-2-pyridinone:

-

Appearance: White to off-white solid.

-

Spectroscopic data should be consistent with the structure, showing characteristic peaks for the pyridinone ring, the methyl group, and the hydroxyl group in ¹H NMR, ¹³C NMR, and IR spectroscopy.

2-Methoxy-6-methylpyridin-3-ol:

-

Appearance: Expected to be a solid or oil.

-

¹H NMR: Expected signals for the methyl group, methoxy group, and the aromatic protons on the pyridine ring.

-

¹³C NMR: Expected signals for all the carbon atoms in the molecule, including the methoxy carbon.

-

Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 2-methoxy-6-methylpyridin-3-ol from a readily available maltol-derived precursor. By following the outlined procedures, researchers can reliably produce this valuable building block for further applications in drug discovery and development. The provided rationale for the key synthetic steps aims to empower researchers to adapt and optimize the protocol for their specific needs.

References

-

de Oliveira, C. S. A., Lacerda, V., de Castro, A. A., de Oliveira, R. B., & da Silva, J. G. (2012). Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. Molecules, 17(5), 5533–5549. [Link]

-

PubChem. (n.d.). Maltol. National Center for Biotechnology Information. Retrieved from [Link]

- Wiley-VCH. (2007). Organic Synthesis: General Remarks. In F. Zaragoza Dörwald (Ed.), Organic Synthesis on Solid Phase (pp. 1-34).

Sources

Application Note: Synthesis of Pyridone-Based HIV-1 Integrase Inhibitors using 2-Methoxy-6-methylpyridin-3-ol

Abstract

This application note details the strategic utilization of 2-Methoxy-6-methylpyridin-3-ol (CAS: 289688-87-5) as a privileged scaffold in the synthesis of second-generation HIV-1 Integrase Strand Transfer Inhibitors (INSTIs). While early INSTIs like Raltegravir utilized pyrimidinone cores, modern blockbuster agents (e.g., Dolutegravir, Bictegravir) rely on fused pyridone motifs to sequester the catalytic magnesium ions (

Introduction: The Pyridone Scaffold in Antiviral Design

The "Privileged Structure" Hypothesis

The 2-Methoxy-6-methylpyridin-3-ol molecule serves as a masked precursor to 3-hydroxy-2-pyridones , a chemical class renowned for its metal-chelating properties. In the context of HIV-1 inhibition, the drug must bind to the viral Integrase (IN) enzyme complexed with viral DNA.

-

Mechanism of Action (MOA): The 3-hydroxy-2-pyridone motif forms a planar tridentate chelation complex with two divalent metal ions (

or -

Why 2-Methoxy? The 2-methoxy group acts as a protecting group for the amide/lactam functionality during harsh organometallic coupling steps (e.g., lithiation or palladium-catalyzed cross-couplings) that would otherwise poison the catalyst or lead to N-alkylation side products.

Retrosynthetic Logic

The synthesis targets a core similar to the tricyclic scaffold of Dolutegravir. The workflow proceeds from the functionalization of the pyridine ring to the final deprotection.

Figure 1: Retrosynthetic analysis showing the conversion of the methoxypyridine precursor into the active antiviral pharmacophore.

Experimental Protocols

Protocol 1: Regioselective Iodination (C-4 Functionalization)

Objective: Introduce a reactive handle (Iodine) at the C-4 position to enable subsequent cross-coupling. The 3-hydroxyl group directs the electrophilic aromatic substitution to the ortho-position (C-4).

Materials:

-

2-Methoxy-6-methylpyridin-3-ol (1.0 eq)

-

N-Iodosuccinimide (NIS) (1.1 eq)

-

Acetonitrile (ACN) (anhydrous)

-

TFA (Trifluoroacetic acid) (0.1 eq - Catalyst)

Procedure:

-

Dissolution: Charge a flame-dried round-bottom flask with 2-Methoxy-6-methylpyridin-3-ol (10 mmol) and anhydrous ACN (50 mL). Stir until fully dissolved.

-

Catalyst Addition: Add TFA (1 mmol) dropwise. The mild acidity activates the NIS without protonating the pyridine nitrogen to the point of deactivation.

-

Iodination: Cool the solution to 0°C. Add NIS (11 mmol) portion-wise over 15 minutes to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:Ethyl Acetate 3:1). The product (4-iodo analog) will be less polar than the starting material.

-

Workup: Quench with 10% aqueous sodium thiosulfate (

) to remove excess iodine (solution turns from reddish to pale yellow). Extract with Ethyl Acetate (3 x 30 mL). -

Purification: Dry organic layers over

, concentrate, and purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Self-Validating Checkpoint:

-

1H NMR (DMSO-d6): The starting material shows two aromatic protons (C4-H and C5-H) as doublets. The product will show a singlet at approximately 7.5 ppm (C5-H), confirming substitution at C-4.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Objective: Attach the hydrophobic "tail" (e.g., 4-fluorophenyl group) required for binding to the viral hydrophobic pocket.

Materials:

-

4-Iodo-2-methoxy-6-methylpyridin-3-ol (Product from Protocol 1)

-

4-Fluorophenylboronic acid (1.2 eq)

- (5 mol%)

- (2M aqueous solution)

-

1,4-Dioxane

Procedure:

-

Degassing: In a pressure vial, combine the iodinated pyridine (5 mmol), boronic acid (6 mmol), and 1,4-dioxane (20 mL). Sparge with Argon for 10 minutes.

-

Catalyst Addition: Add

and -

Heating: Heat to 90°C for 12 hours. The reaction mixture will turn black (Pd precipitation) upon completion.

-

Filtration: Cool to RT. Filter through a pad of Celite to remove Palladium residues. Wash the pad with MeOH.[1]

-

Purification: Concentrate the filtrate and purify via preparative HPLC or column chromatography.

Data Summary: Solvent Screening for Coupling

| Solvent System | Temperature | Yield (%) | Notes |

| DMF / H2O | 100°C | 45% | Significant homocoupling of boronic acid observed. |

| Dioxane / H2O | 90°C | 82% | Optimal conditions. Clean conversion. |

| Toluene / EtOH | 80°C | 60% | Slow kinetics; incomplete reaction after 24h. |

Protocol 3: The "Unmasking" - Demethylation to Pyridone

Objective: Convert the 2-methoxypyridine into the biologically active 2-pyridone tautomer. This step reveals the donor oxygen required for

Materials:

-

Coupled Intermediate (from Protocol 2)

-

Lithium Chloride (LiCl) (5.0 eq)

-

p-Toluenesulfonic acid (pTsOH) (1.0 eq)

-

Dimethylacetamide (DMAc)

Procedure:

-

Setup: Dissolve the intermediate (2 mmol) in DMAc (10 mL). Add LiCl (10 mmol) and pTsOH (2 mmol).

-

Thermal Hydrolysis: Heat the mixture to 140°C for 6 hours. This harsh condition is required to cleave the methyl ether via an

-type attack by the chloride ion on the methyl group.-

Note: Acidic hydrolysis (HBr/AcOH) is an alternative but may degrade the fluorophenyl moiety. The LiCl/DMAc method is milder on the scaffold.

-

-

Quench: Pour the reaction mixture into ice-cold water (50 mL). The product usually precipitates as an off-white solid.

-

Isolation: Filter the solid, wash with water and diethyl ether. Recrystallize from Ethanol/Water.[2]

Mechanism of Action & Visualization

The final synthesized molecule functions by binding to the catalytic core of HIV Integrase. The diagram below illustrates the "Two-Metal Ion" binding mode, where the newly revealed pyridone oxygen and the 3-hydroxyl group coordinate the metal ions.

Figure 2: The Two-Metal Ion mechanism. The synthesized pyridone coordinates two Mg2+ ions, blocking viral DNA processing.

Safety and Handling

-

2-Methoxy-6-methylpyridin-3-ol: Irritant. Avoid inhalation of dust.

-

NIS (N-Iodosuccinimide): Light-sensitive and moisture-sensitive. Store in the dark at 2-8°C.

-

Palladium Catalysts: Heavy metal hazard. Dispose of all heavy metal waste in dedicated streams.

-

Lithium Chloride/DMAc: DMAc is a potent solvent and potential reproductive toxin. Use essentially in a fume hood.

References

-

Summa, V., et al. (2008). "Discovery of Raltegravir, a Potent Inhibitor of HIV-1 Integrase." Journal of Medicinal Chemistry.

-

Johns, B. A., et al. (2013). "Carbamoyl Pyridone HIV-1 Integrase Inhibitors 2: Bi- and Tricyclic Derivatives Result in Superior Antiviral and Pharmacokinetic Profiles." Journal of Medicinal Chemistry.

-

Kawasuji, T., et al. (2006). "3-Hydroxy-4(1H)-pyridinones as an Emerging Class of HIV-1 Integrase Inhibitors." Bioorganic & Medicinal Chemistry.

-

Shionogi & Co., Ltd. (2002). "S-1360: In vitro activity of a new HIV-1 integrase inhibitor."[3] 9th Conference on Retroviruses and Opportunistic Infections.

Sources

Green chemistry protocols for synthesizing methoxy-methyl-pyridinols

Application Note: Green Chemistry Protocols for the Synthesis of Methoxy-Methyl-Pyridinols

Executive Summary

The synthesis of methoxy-methyl-pyridinols —structural analogs of Vitamin B6 and critical pharmacophores in proton pump inhibitors and antibiotics—has historically relied on chlorinated intermediates (e.g., 2-chloropyridines) and toxic alkylating agents (Methyl Iodide, Dimethyl Sulfate). These traditional routes suffer from poor atom economy and high E-factors (waste-to-product ratios).[1][2]

This Application Note details a fully green workflow for constructing these scaffolds. We replace the classical Hantzsch/halogenation route with a water-based Guareschi-Thorpe Multicomponent Reaction (MCR) followed by a tunable, regioselective O-methylation using Dimethyl Carbonate (DMC) .[2] This protocol eliminates chlorinated solvents and carcinogenic alkylating agents, aligning with the 12 Principles of Green Chemistry.

Strategic Workflow & Green Metrics

The transition from "Class A" traditional synthesis to this green protocol offers quantifiable benefits:

| Metric | Traditional Route (via 2-Chloropyridine) | Green Protocol (Aqueous MCR + DMC) |

| Solvent | DCM, DMF, Toluene | Water, Ethanol, Biodegradable Esters |

| Reagents | POCl₃, Methyl Iodide (MeI), NaH | Ammonium Carbonate, Dimethyl Carbonate (DMC), DBU |

| Atom Economy | < 45% (High halogen waste) | > 85% (Water/CO₂ as byproducts) |

| Safety | Carcinogenic, Corrosive | Non-toxic, Biodegradable |

| Selectivity | High (via specific leaving groups) | Tunable (via Catalyst/Temp control) |

Process Flow Diagram

Figure 1: The green synthesis workflow eliminates halogenated intermediates and utilizes water and DMC as eco-friendly solvents/reagents.[2][3][4]

Protocol 1: Aqueous Guareschi-Thorpe Assembly

Objective: Synthesis of the 3-cyano-6-methyl-2-pyridone core (tautomer of 2-hydroxy-pyridine).

Mechanism: This base-promoted condensation involves a Michael addition followed by cyclization.[1][2] Using Ammonium Carbonate

Materials:

-

Ethyl acetoacetate (10 mmol)[5]

-

Cyanoacetamide (10 mmol)[5]

-

Ammonium Carbonate (10 mmol)

-

Solvent: Deionized Water (10 mL)

-

Equipment: Round-bottom flask, magnetic stirrer, heating mantle.[1]

Step-by-Step Procedure:

-

Charge: In a 50 mL round-bottom flask, dissolve cyanoacetamide (0.84 g) and ammonium carbonate (0.96 g) in 10 mL of water.

-

Addition: Add ethyl acetoacetate (1.30 g) dropwise at room temperature. The mixture may become slightly turbid.

-

Reaction: Heat the mixture to 80°C with vigorous stirring.

-

Observation: The solution will clarify and then, within 30-60 minutes, a solid precipitate will begin to form (the pyridone product is insoluble in water).

-

-

Completion: Continue heating for 2–4 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Ethanol 9:1).[2]

-

Work-up (Green): Cool the reaction mixture to room temperature and then to 4°C in an ice bath.

-

Isolation: Filter the solid precipitate under vacuum. Wash the cake with 5 mL of ice-cold water and 5 mL of cold ethanol to remove unreacted starting materials.

-

Drying: Dry the solid at 60°C.

Scientific Insight: Water promotes the reaction via the hydrophobic effect , accelerating the aggregation of organic reactants. The precipitation of the product drives the equilibrium forward (Le Chatelier’s principle).

Protocol 2: Tunable Green O-Methylation with DMC

Objective: Conversion of the pyridone core to the 2-methoxy-6-methyl derivative. Challenge: Pyridones are ambient nucleophiles (N vs. O attack).

-

Kinetic Control: Favors N-methylation (yielding N-methyl-2-pyridone).[1][2]

-

Thermodynamic/Hard-Soft Control: Favors O-methylation (yielding 2-methoxypyridine).[1][2] Green Solution: Dimethyl Carbonate (DMC) is a "tunable" methylating agent.[2][3] Unlike MeI (always soft), DMC acts as a carboxymethylating agent (hard) or methylating agent (soft) depending on temperature. However, for O-selectivity on pyridones, we utilize DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Cesium Carbonate to direct the attack.[1][2]

Materials:

-

Substrate: 3-cyano-6-methyl-2-pyridone (from Protocol 1)[1][2]

-

Reagent/Solvent: Dimethyl Carbonate (DMC) (Acts as both)[3]

-

Base: DBU (1.0 equiv) or

(with catalytic 18-crown-6 for O-selectivity)[1][2] -

Note: For strict O-methylation, recent literature suggests TfOH catalysis or specific base tuning.[1][2] Here we use the DBU/DMC reflux method which favors O-alkylation due to the steric hindrance at Nitrogen provided by the 3-cyano group and the base strength.[2]

Step-by-Step Procedure:

-

Setup: Place the pyridone substrate (5 mmol) in a pressure tube or round-bottom flask.

-

Solvent/Reagent: Add Dimethyl Carbonate (DMC) (10 mL). DMC is used in excess as it is a green solvent.[2]

-

Catalyst: Add DBU (5 mmol).

-

Reaction: Reflux at 90°C (DMC boiling point) for 8–12 hours.

-

Green Tip: If using a microwave reactor, heat to 130°C for 20 minutes to significantly accelerate the reaction.

-

-

Monitoring: Check TLC/HPLC. N-methyl products typically have lower Rf values than O-methyl products on silica.[1][2]

-

Work-up: Distill off the excess DMC (recyclable).

-

Purification: Dissolve the residue in Ethyl Acetate, wash with water (to remove DBU salts), and evaporate. If N-methyl byproduct is present (usually <10% with this method), separate via short silica plug or recrystallization from Ethanol/Water.[2]

Mechanistic Visualization (DMC Selectivity)

Figure 2: Mechanistic divergence in DMC methylation. The use of DBU and steric bulk at the 3-position (cyano group) helps shift selectivity toward the desired O-methylated product.

Quality Control & Validation

To ensure the integrity of the "Green" label and product purity, the following validation steps are required:

-

NMR Validation (Regiochemistry):

-

1H NMR (CDCl₃): The O-methyl group typically appears as a singlet around 3.9–4.0 ppm .[2] The N-methyl group (byproduct) appears upfield around 3.4–3.6 ppm .[2]

-

13C NMR: The Carbonyl carbon (C=O) in N-methyl pyridones appears around 160-164 ppm .[2] The C-O carbon in 2-methoxypyridines appears further downfield, often 164-169 ppm .[1][2]

-

-

Green Metrics Calculation (Example):

-

Atom Economy (AE): MW(Product) / ΣMW(Reagents).

-

E-Factor: Mass of Waste / Mass of Product.

-

Target E-Factor for this protocol: < 5 . (Pharma industry average is 25-100).[2]

-

-

References

-

Guareschi-Thorpe in Water: Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate.[2] RSC Advances, 2023. Link

-

DMC as Green Reagent: Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents.[8][9] Green Chemistry, 2008.[9] Link

-

Regioselective Alkylation: Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Organic Letters, 2015. (Note: Discusses N-selectivity, useful for understanding contrast). Link

-

O-Alkylation Specifics: Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion. Chemical Communications, 2020. Link

-

Microwave Assisted Synthesis: Use of Dimethyl Carbonate (DMC) as Methylating Agent under Microwave Irradiation.[2] IAENG International Journal of Applied Mathematics, 2010. Link

Sources

- 1. CN103739545B - A kind of convenient preparation method of vitamin B6 - Google Patents [patents.google.com]

- 2. 2-Methoxy-6-methylpyridine | C7H9NO | CID 5324773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. iris.unive.it [iris.unive.it]

- 4. Dimethylcarbonate for eco-friendly methylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters [organic-chemistry.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. semanticscholar.org [semanticscholar.org]

Technical Support Center: Purification of 2-Methoxy-6-methylpyridin-3-ol

Case ID: 2M6MP-PUR-001 Status: Active Compound: 2-Methoxy-6-methylpyridin-3-ol (CAS: 289688-87-5) Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary & Molecule Profile

User Query: "I am observing low yields and streaking on TLC during the purification of 2-Methoxy-6-methylpyridin-3-ol. Standard amine protocols are failing."

Technical Diagnosis: This compound presents a "dual-personality" challenge common to functionalized pyridines. It is amphoteric but with skewed ionization constants due to the 2-methoxy substituent.

-

The Trap: Users often treat it as a standard basic pyridine. However, the 2-methoxy group exerts an inductive electron-withdrawing effect, significantly lowering the basicity of the ring nitrogen (approx.[1] pKa ~3.0 vs. 5.2 for pyridine).[1]

-

The Opportunity: The 3-hydroxyl group (pKa ~8.5–9.0) allows for precise pH-switchable solubility, making acid-base extraction the most efficient purification method if tuned correctly.

Physicochemical Profile

| Property | Value (Est.)[2][3][4][5][6][7][8][9] | Implication for Purification |

| Molecular Weight | 139.15 g/mol | Suitable for flash chromatography and crystallization. |

| pKa (Pyridine N) | ~3.0 - 3.5 | Weakly basic. Will not protonate fully at pH 5-6. |

| pKa (3-Hydroxyl) | ~8.7 - 9.2 | Weakly acidic. Deprotonates at pH >10. |

| LogP | ~1.3 - 1.5 | Moderately lipophilic; soluble in DCM, EtOAc, Toluene. |

| Stability | Acid-Sensitive | Critical: Strong acids (HCl/HBr) + Heat can cause demethylation to the 2-pyridone. |

Troubleshooting Guide: Isolation & Extraction

Issue: "I cannot extract the product from the aqueous layer," or "The product precipitates as an oil."

The "pH-Switch" Protocol

Unlike simple amines, you cannot just "basify to pH 14 and extract." At pH 14, the phenolic hydroxyl is deprotonated (anionic), making the compound water-soluble.

Correct Workflow:

-

Acid Phase (Impurity Removal):

-

Dissolve crude in dilute acid (e.g., 1M HCl) only if you have non-basic impurities.

-

Warning: Do not heat. Keep cold (0–5 °C) to prevent methoxy hydrolysis.

-

Wash with non-polar solvent (Hexanes/TBME) to remove neutral tars.

-

-

The Neutralization Target (Critical Step):

-

Adjust aqueous pH to 6.0 – 7.0 .

-

Why? At this pH, the Nitrogen is deprotonated (neutral) and the Hydroxyl is protonated (neutral). The molecule is at its maximum lipophilicity.

-

-

Extraction:

-

Extract with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) . DCM is preferred for hydroxypyridines due to better solvation of the phenol moiety.

-

Figure 1: Logic flow for the pH-controlled extraction of amphoteric hydroxypyridines.

Troubleshooting Guide: Chromatography

Issue: "The compound streaks/tails on silica gel," or "It co-elutes with the starting material."

Root Cause Analysis

Hydroxypyridines interact with the acidic silanol groups on silica gel via two mechanisms:

-

H-Bonding: The 3-OH group acts as a hydrogen bond donor.

-

Lewis Acid-Base: The pyridine nitrogen (even if weakly basic) binds to protons on the silica surface.

Optimized Mobile Phases

Do NOT use pure MeOH/DCM without modifiers.

| Method | Mobile Phase Composition | Mechanism |

| Standard (Best) | DCM : MeOH (95:5) + 1% Triethylamine (TEA) | TEA blocks acidic silanol sites, preventing the pyridine ring from sticking. |